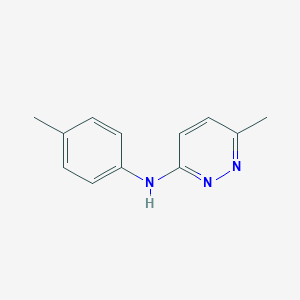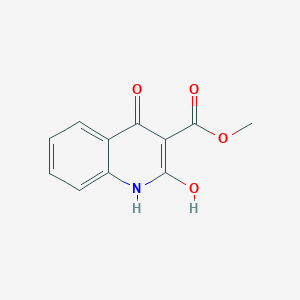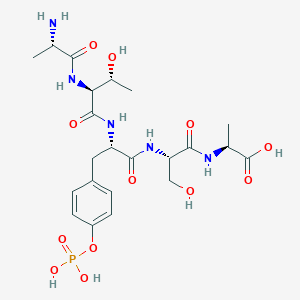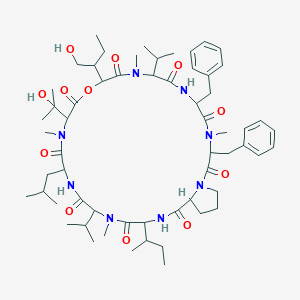
5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure and properties that make it useful in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione has a wide range of scientific research applications. One of the most common applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of other compounds with specific properties. It can also be used as a reagent in various reactions, such as the synthesis of heterocyclic compounds.
Another potential application of 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione is in the field of medicinal chemistry. This compound has been shown to have potential as a drug candidate for the treatment of various diseases. For example, it has been studied as a potential inhibitor of enzymes involved in cancer cell growth.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione is not fully understood. However, it is believed to work by inhibiting specific enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in diabetic complications.
Biochemical and Physiological Effects:
5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione in lab experiments is its unique structure and properties. This compound can be used as a building block for the synthesis of other compounds with specific properties. It can also be used as a reagent in various reactions, such as the synthesis of heterocyclic compounds.
However, there are also some limitations to using 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione in lab experiments. For example, it can be difficult to obtain in large quantities, which could limit its use in certain experiments. It can also be expensive, which could make it difficult for some researchers to use.
Direcciones Futuras
There are many potential future directions for research on 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione. One area of research could be the development of new synthetic methods for this compound. Another area of research could be the identification of new applications for this compound in the field of medicinal chemistry. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential uses in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione involves several steps. The first step is the reaction of 2,4-pentanedione with thiophenol in the presence of a base such as potassium hydroxide. This reaction produces 2-(phenylsulfanyl)-4-methyl-3-penten-2-one. The second step involves the reaction of this compound with cyclohexanone in the presence of an acid catalyst such as sulfuric acid. This reaction produces 5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione.
Propiedades
Nombre del producto |
5,5-Dimethyl-2-(phenylsulfanyl)-1,3-cyclohexanedione |
|---|---|
Fórmula molecular |
C14H16O2S |
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-phenylsulfanylcyclohexane-1,3-dione |
InChI |
InChI=1S/C14H16O2S/c1-14(2)8-11(15)13(12(16)9-14)17-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |
Clave InChI |
RHFUXGNBGOUETF-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)SC2=CC=CC=C2)C |
SMILES canónico |
CC1(CC(=O)C(C(=O)C1)SC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-Chloroanilino)methylene]malononitrile](/img/structure/B232423.png)



![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)



![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)